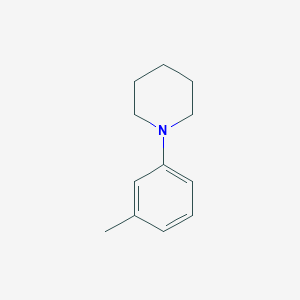

1-(3-Methylphenyl)piperidine

Description

Overview of N-Aryl Piperidine (B6355638) Derivatives in Chemical Research

Piperidine and its derivatives are among the most important heterocyclic compounds in medicinal chemistry, forming the backbone of many pharmaceuticals and naturally occurring alkaloids. tandfonline.commdpi.com The N-aryl piperidine framework, in particular, is a key constituent in drugs with applications ranging from anticancer and antiviral to analgesic and antipsychotic agents. tandfonline.com The versatility of this scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. chemrxiv.orgresearchgate.net Researchers continuously explore novel synthetic methodologies to access diverse N-aryl piperidine derivatives, aiming to expand the chemical space for drug discovery. chemrxiv.orgresearchgate.net

Significance of the 1-(3-Methylphenyl)piperidine Scaffold in Organic Synthesis

The this compound scaffold serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a piperidine ring attached to a toluene (B28343) moiety at the meta position, provides a versatile platform for further chemical modifications. The presence of the methyl group on the phenyl ring can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological interactions. Synthetic strategies for creating N-aryl piperidines, such as this compound, often involve transition metal-catalyzed cross-coupling reactions, with the Ullmann and Buchwald-Hartwig reactions being prominent methods for forming the critical C-N bond. tandfonline.com

Research Trajectory and Current State of Knowledge on this compound

Research involving this compound and its derivatives has primarily focused on their synthesis and potential as precursors for pharmacologically active agents. For instance, derivatives of this compound have been synthesized and investigated for their analgesic properties, showing significant effects in preclinical models of pain. thieme-connect.comnih.govthieme-connect.com The compound itself is often used as a starting material or an intermediate in the development of new chemical entities. prepchem.comontosight.ai Current knowledge highlights its role as an important intermediate in organic synthesis and a subject of interest in medicinal chemistry for the development of novel therapeutics. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H17N | epa.gov |

| Average Mass | 175.275 g/mol | epa.gov |

| Monoisotopic Mass | 175.1361 g/mol | epa.gov |

| CAS Number | 71982-24-6 | epa.gov |

Table 2: Related N-Aryl Piperidine Derivatives and Their Significance

| Derivative Name | Key Structural Feature(s) | Significance/Application | Reference(s) |

| 1-[1-(3-methylphenyl)(tetralyl)]piperidine | Tetralyl group attached to the carbon adjacent to the piperidine nitrogen | Investigated for analgesic effects in acute and chronic pain models. | thieme-connect.comnih.govthieme-connect.com |

| 1,3-dihydro-3-(3-methylphenyl)-1'-phenoxycarbonylspiro[benzo(c)-thiophene-1,4'-piperidine] | Spirocyclic structure incorporating a benzothiophene (B83047) moiety | Synthesized as a complex derivative for further chemical exploration. | prepchem.com |

| N-methyl-N-(2-{1-[(3-methylphenyl)methyl]piperidin-4-yl}ethyl)benzamide hydrochloride | Benzamide and N-methyl substitutions | Investigated for potential pharmacological properties in life sciences. | ontosight.ai |

| 1-(3-Methylphenyl)piperidin-4-one | Ketone group at the 4-position of the piperidine ring | A key intermediate for the synthesis of other piperidine derivatives. | bldpharm.com |

| N-(3-methylphenyl)-2-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide | Triazole and carboxamide functionalities | A screening compound with potential biological activity. | chemdiv.com |

| N-(2-methoxyethyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | Thienopyrimidine and carboxamide groups | A screening compound with potential applications in various therapeutic areas. | chemdiv.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71982-24-6 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-(3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H17N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |

InChI Key |

FWKITFSPALLPLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 3 Methylphenyl Piperidine

Oxidation Reactions of the Piperidine (B6355638) Nitrogen Moiety (e.g., N-Oxide Formation)

The nitrogen atom of the piperidine ring in 1-(3-methylphenyl)piperidine is a primary site for oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents.

Detailed Research Findings:

The oxidation of N-aryl piperidines to their respective N-oxides is a well-established chemical transformation. Reagents such as hydrogen peroxide or peroxy acids (e.g., meta-chloroperoxybenzoic acid, mCPBA) are commonly employed for this purpose. smolecule.comgoogle.com For instance, in a study involving similar structures, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]-methyl]-piperazine was oxidized to its corresponding pyridine (B92270) N-oxide using mCPBA in acetone. google.com This process highlights the susceptibility of the nitrogen atom in a heterocyclic ring to oxidation.

The general reaction for the N-oxide formation of this compound can be represented as follows:

Reactant: this compound

Reagent: Oxidizing agent (e.g., H₂O₂, mCPBA)

Product: this compound N-oxide

While specific studies detailing the oxidation of this compound are not extensively documented in the provided search results, the reactivity is analogous to other N-substituted piperidines. For example, 1-phenethylpiperidine (B1209527) can be oxidized to 1-phenethylpiperidine N-oxide. rsc.org The resulting N-oxides are often stable, crystalline solids. rsc.org

Reduction Chemistry of the Piperidine Ring and Aromatic Substituents

The reduction of this compound can target either the aromatic ring or potentially the piperidine ring under harsh conditions. The methyl substituent on the phenyl ring is generally resistant to reduction.

Detailed Research Findings:

Reduction reactions of N-aryl piperidines can lead to various products depending on the reagents and conditions used. The reduction of the aromatic ring of N-aryl piperidines, such as through catalytic hydrogenation, can yield N-cyclohexyl derivatives. However, this typically requires forcing conditions due to the stability of the aromatic system.

More commonly, reduction reactions are employed on derivatives of the parent compound. For example, if a nitro group were present on the phenyl ring, it could be readily reduced to an amino group using reagents like zinc powder and hydrochloric acid. acs.org While not directly applicable to this compound, this demonstrates a common transformation on a substituted phenyl ring within a piperidine derivative.

The piperidine ring itself is a saturated heterocycle and is generally resistant to further reduction under standard conditions. However, cleavage of the ring can occur under specific reductive protocols, though this is not a common transformation.

Nucleophilic Substitution Reactions on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally unfavorable due to the absence of strong electron-withdrawing groups. However, if the phenyl ring is appropriately activated, such reactions can occur.

Detailed Research Findings:

For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by at least one strong electron-withdrawing group, usually positioned ortho or para to the leaving group. In the case of this compound, neither the methyl group nor the piperidine ring provides significant activation for nucleophilic attack.

However, studies on analogous compounds provide insight into this type of reactivity. For instance, in 1-(3-chloro-4-methylphenyl)piperidine, the chloro group can be displaced by nucleophiles like amines or thiols. smolecule.com This reaction proceeds via a classic SNAr mechanism, where the rate is influenced by the nature of the nucleophile, the solvent, and the temperature. smolecule.com

Investigation of Ring-Opening and Ring-Closing Processes

The piperidine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. Conversely, ring-closing reactions are fundamental to the synthesis of the piperidine core.

Detailed Research Findings:

Ring-Opening: A notable example of a ring-opening reaction involving piperidine is its reaction with isatin (B1672199) derivatives. In a study conducted in 80% aqueous methanol, piperidine attacks the C-2 carbonyl group of substituted isatins, leading to the opening of the five-membered ring to form 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. maxapress.comresearchgate.netmaxapress.com This reaction proceeds through a nucleophilic attack followed by a ring-opening process, which is catalyzed by water. maxapress.comresearchgate.netmaxapress.com

Ring-Closing: The synthesis of the this compound scaffold itself involves a ring-closing reaction. A common method for forming the piperidine ring is through intramolecular cyclization. For example, the aza-Prins cyclization of homoallylic amines with aldehydes is an efficient method for piperidine synthesis. mdpi.com Another approach is the reductive amination of dicarbonyl compounds with an amine, which forms the heterocyclic ring in a single step.

Mechanistic Investigations of Reactions Involving the this compound Core

Understanding the mechanisms of reactions involving the this compound core is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves kinetic studies to determine reaction orders and the application of physical organic principles like the Hammett equation to probe substituent effects.

Kinetic Studies and Reaction Order Determination

Kinetic studies provide quantitative data on reaction rates and how they are affected by the concentration of reactants, allowing for the elucidation of reaction mechanisms.

Detailed Research Findings:

While specific kinetic studies on this compound were not found, data from related systems offer valuable insights. In the ring-opening reaction of isatin derivatives with piperidine, the reaction was found to follow second-order kinetics, being first-order with respect to both the isatin derivative and piperidine. maxapress.comresearchgate.netmaxapress.com The pseudo-first-order rate constants (kobs) showed a linear dependence on the concentration of piperidine. maxapress.com

In another study, the kinetics of the reaction of various secondary alicyclic amines, including piperidine, with substituted phenyl 4-nitrophenyl thionocarbonates were investigated. acs.org For the reaction of 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate with piperidine, the plot of the observed rate constant (kobsd) versus the amine concentration was linear, indicating a first-order dependence on the amine concentration. acs.org

The following table summarizes kinetic data for the reaction of piperidine with substituted isatins:

| Substituent on Isatin | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| 5-Methyl | 25 | 0.0135 |

| 5-Chloro | 25 | 0.0235 |

| 5-Bromo | 25 | 0.0250 |

| 7-Methyl | 25 | 0.0085 |

| 7-Chloro | 25 | 0.0160 |

| 7-Bromo | 25 | 0.0175 |

Data extracted from a study on the reaction of piperidine with isatin derivatives. maxapress.com

Substituent Effects on Reaction Rates and Mechanisms (e.g., Hammett Analysis)

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), one can gain insight into the electronic nature of the transition state.

Detailed Research Findings:

A direct Hammett analysis for a reaction series involving this compound was not identified in the search results. However, studies on related systems demonstrate the application of these principles.

In the kinetic study of the reaction between piperidine and substituted isatins, a linear correlation was found between the logarithm of the rate constants (log kN) and the Taft's substituent constants (σ°). maxapress.comresearchgate.netmaxapress.com The positive ρ values (between 1.86 and 2.01) indicated that the reaction is facilitated by electron-withdrawing groups on the isatin ring, which stabilize the developing negative charge in the transition state. maxapress.comresearchgate.netmaxapress.com This suggests that the rate-limiting step is the breakdown of a tetrahedral intermediate. maxapress.comresearchgate.netmaxapress.com

Similarly, in the aminolysis of substituted phenyl 4-nitrophenyl thionocarbonates, Brönsted-type plots (a related linear free-energy relationship) for the rate constants (k₁) were linear, with β₁ values around 0.2. acs.org This suggests that the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. acs.org The reaction rates followed the order of the electron-withdrawing ability of the substituents on the non-leaving phenyl group. acs.org

Thermodynamic and Kinetic Control in this compound Transformations

In the study of chemical reactions involving this compound, the principles of thermodynamic and kinetic control are crucial for directing the outcome of a transformation toward a desired product. A reaction is under kinetic control when the major product is the one that is formed the fastest; this product, known as the kinetic product, results from the reaction pathway with the lowest activation energy. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative thermodynamic stability of the products themselves. libretexts.org This scenario occurs when the reaction conditions (e.g., higher temperatures) allow for the reaction to be reversible, enabling an equilibrium to be established. libretexts.org At equilibrium, the most stable product, referred to as the thermodynamic product, will predominate. libretexts.org

For transformations involving piperidine derivatives, these concepts are particularly relevant. For instance, in nucleophilic substitution reactions, the reaction conditions can significantly influence the product ratio. At lower temperatures, the formation of products is often irreversible, favoring the kinetic product which arises from the faster reaction path. libretexts.org If the temperature is raised, the system may gain enough energy to overcome the activation barriers for the reverse reactions, leading to an equilibrium state where the more stable thermodynamic product is favored. libretexts.org

Studies on the kinetics of reactions with piperidine have shown that thermodynamic parameters, such as the enthalpy (ΔH#) and entropy (ΔS#) of activation, provide insight into the reaction mechanism. For many piperidine-based reactions, negative entropy of activation values have been observed, which suggests a more ordered transition state compared to the reactants. smolecule.com It has been noted that in some reactions of piperidine derivatives, the process is entropy-controlled, meaning that changes in conformation and solvation play a dominant role in determining the reaction's outcome. smolecule.com An isokinetic temperature below the experimental range often points towards such entropy control. smolecule.commaxapress.com

The electronic properties of substituents on the phenyl ring also play a significant role. Electron-donating groups, like the methyl group in this compound, can influence the activation energy of a reaction. In some piperidine reactions, electron-donating groups have been found to increase the activation energy compared to electron-withdrawing groups. smolecule.com

The table below illustrates typical kinetic parameters that are determined in studies of piperidine reactions to understand whether they are under kinetic or thermodynamic control.

| Parameter | Description | Typical Observation in Piperidine Reactions | Implication for Control |

| Rate Constant (k) | A measure of the reaction speed at a given temperature. | Varies with temperature and substrate. | Higher k value indicates the kinetic product. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Influenced by substituent effects (e.g., methyl group). | The pathway with the lower Ea leads to the kinetic product. libretexts.org |

| Enthalpy of Activation (ΔH#) | The change in enthalpy in forming the transition state. | Shows regular variation with substituent effects. smolecule.com | Contributes to the overall free energy of activation. |

| Entropy of Activation (ΔS#) | The change in entropy in forming the transition state. | Often negative, indicating an ordered transition state. smolecule.commaxapress.com | A dominant ΔS# term can lead to entropy-controlled reactions. smolecule.com |

| Gibbs Free Energy of Activation (ΔG#) | The overall energy barrier for the reaction (ΔG# = ΔH# - TΔS#). | A constant ΔG# across a series of related reactions suggests a unified mechanism. maxapress.com | Determines the reaction rate and which product (kinetic or thermodynamic) is favored under specific conditions. |

Intermolecular Heterocyclization Mechanisms

Intermolecular heterocyclization is a powerful strategy in organic synthesis for constructing heterocyclic rings, a common structural motif in many important molecules. This process involves the reaction between two different molecules to form a new ring containing at least one heteroatom. In the context of this compound chemistry, this compound can act as a nucleophile or be a precursor to a reactant in such cyclizations.

A notable example of an intermolecular heterocyclization mechanism is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Research in this area has detailed a one-flask process that involves a sequential Vilsmeier reaction followed by intermolecular heterocyclization. nih.gov In one such synthesis, a derivative containing the 3-methylphenyl group, specifically 1-(3-Methylphenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared. nih.gov

The proposed mechanism for this type of transformation can be broken down into several key stages:

Formation of the Vilsmeier Reagent : The process is initiated by the reaction of a phosphorus halide, such as PBr₃, with a substituted amide, like N,N-dimethylformamide (DMF), to generate a reactive Vilsmeier species in situ. nih.gov

Electrophilic Attack : A starting material, such as a 5-aminopyrazole, attacks the Vilsmeier reagent. This leads to the formation of an intermediate, for example, a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine. nih.gov

Intermolecular Cyclization : The crucial intermolecular heterocyclization step occurs when this intermediate reacts with an amine source. The amine attacks one of the formamidine (B1211174) carbons, leading to a cascade of reactions that includes the elimination of dimethylamine (B145610) and subsequent ring closure to form the final pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. nih.gov

Other intermolecular heterocyclization reactions leading to the formation of nitrogen-containing heterocycles, like piperidines themselves, often involve the condensation of an amine with a dicarbonyl compound or its equivalent, followed by cyclization and reduction. mdpi.com For instance, a [5+1] annulation strategy, where a five-atom component reacts with a one-atom component (often an amine), is a common method for synthesizing the piperidine ring. mdpi.com Another approach involves the reaction of an amine with an aldehyde, forming an imine, which then undergoes further reaction and cyclization. mdpi.com These methods underscore the versatility of intermolecular reactions in building complex heterocyclic structures from simpler precursors.

The table below summarizes a plausible mechanistic pathway for intermolecular heterocyclization involving a Vilsmeier reagent.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Vilsmeier Reagent Formation | N,N-dimethylformamide (DMF) + PBr₃ | Vilsmeier reactive species libretexts.org |

| 2 | Vilsmeier Reaction | 5-Aminopyrazole derivative + Vilsmeier reagent | 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediate nih.gov |

| 3 | Intermolecular Heterocyclization | Formamidine intermediate + Amine (e.g., from hexamethyldisilazane) | Pyrazolo[3,4-d]pyrimidine product nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 3 Methylphenyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the 1-(3-methylphenyl)piperidine molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing the connectivity of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netnih.gov For this compound, COSY spectra would reveal correlations between adjacent protons on the piperidine (B6355638) ring and within the methylphenyl group, confirming their connectivity. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). researchgate.netemerypharma.com This is instrumental in assigning the ¹³C signals of the piperidine and methylphenyl rings by linking them to their corresponding, and often more easily assigned, proton signals. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.govlibretexts.org This technique is particularly powerful for piecing together the entire molecular structure. For instance, it can show correlations between the protons on the piperidine ring and the carbons of the methylphenyl group, and vice-versa, confirming the attachment point of the aromatic ring to the piperidine nitrogen.

These multi-dimensional techniques, when used in combination, provide a comprehensive map of the atomic connections within the this compound molecule, leaving no ambiguity in its basic structure. researchgate.netrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Piperidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Piperidine C2/C6 | ~2.50-2.70 (m) | ~46-48 | C4, Phenyl C1' |

| Piperidine C3/C5 | ~1.50-1.65 (m) | ~26-28 | C2/C6, C4 |

| Piperidine C4 | ~3.10 (tt) | ~50-52 | C2/C6, C3/C5 |

| Methylphenyl C1' | - | ~138-140 | H2'/H6', H-C2/C6 (piperidine) |

| Methylphenyl C2' | ~7.10-7.20 (m) | ~128-130 | C4', C6', Methyl C |

| Methylphenyl C3' | - | ~138-140 | H2', H4', Methyl C |

| Methylphenyl C4' | ~7.00-7.10 (m) | ~125-127 | C2', C6' |

| Methylphenyl C5' | ~7.25-7.35 (t) | ~128-130 | C1', C3' |

| Methylphenyl C6' | ~7.10-7.20 (m) | ~121-123 | C2', C4' |

| Methyl C | ~2.35 (s) | ~21-22 | C2', C3', C4' |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The table is illustrative and based on general knowledge of similar structures.

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

Variable temperature (VT) NMR experiments are employed to study the dynamic behavior of molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. ox.ac.uk For this compound, the piperidine ring can undergo chair-to-chair inversion, and there can be rotation around the N-C(aryl) bond.

At lower temperatures, these exchange processes can be slowed down, potentially leading to the observation of distinct signals for atoms in different conformations. ox.ac.uk Conversely, at higher temperatures, rapid exchange processes can lead to the sharpening of broad peaks, simplifying the spectrum. ox.ac.uk By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers and rates of these conformational exchange processes. nih.govnih.gov

Application of Advanced NMR for Reaction Monitoring and Intermediate Detection

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mdpi.comacs.org For the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. mdpi.com In some cases, it may even be possible to detect and characterize transient intermediates that are formed during the course of the reaction, providing valuable mechanistic insights. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. uakron.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com This high accuracy allows for the determination of the elemental composition of this compound (C₁₂H₁₇N), as its exact mass (monoisotopic mass: 175.1361 g/mol ) can be distinguished from other combinations of atoms that might have the same nominal mass. epa.govacs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govnationalmaglab.org The fragmentation of the protonated molecule of this compound ([M+H]⁺) would likely occur at the weakest bonds. gre.ac.uk

Common fragmentation pathways for such a molecule could include:

Cleavage of the C-N bond between the piperidine ring and the methylphenyl group.

Fragmentation within the piperidine ring, often leading to the loss of small neutral molecules. scielo.br

Loss of the methyl group from the aromatic ring.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the connectivity established by NMR. nih.govgre.ac.uk

Table 2: Predicted Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Possible Fragment Structure |

| 176.1439 ([M+H]⁺) | 91.0548 | C₅H₁₀N | Tropylium ion (from rearrangement of the methylphenyl group) |

| 176.1439 ([M+H]⁺) | 84.0813 | C₇H₇ | Piperidinium ion |

| 176.1439 ([M+H]⁺) | 160.1126 | CH₄ | Loss of methane |

Note: This table is predictive and based on common fragmentation patterns for similar compounds.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its interactions within a crystal lattice. However, a search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Consequently, experimental data for its crystal system, space group, and other crystallographic parameters are unavailable.

Determination of Crystal System, Space Group, and Lattice Parameters

There are no published crystallographic data for this compound. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell lattice parameters (a, b, c, α, β, γ) has not been determined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, a definitive analysis of the experimental bond lengths, bond angles, and torsion angles for this compound cannot be conducted. While theoretical calculations could predict these values, such a dedicated computational study for this specific molecule was not found in the reviewed literature.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The investigation of non-covalent interactions, such as hydrogen bonds or van der Waals forces, and the resulting crystal packing motifs relies on experimental data from X-ray crystallography. As no crystal structure for this compound has been reported, its solid-state packing and intermolecular interactions remain uncharacterized.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and probing the vibrational modes of a molecule. While theoretical studies and experimental spectra have been reported for related compounds like 2-methylpiperidine (B94953) and 3-methylpiperidine, a comprehensive vibrational analysis specifically for this compound is not available in the scientific literature. nih.gov A detailed assignment of its characteristic vibrational frequencies from experimental FT-IR or Raman spectra has not been published.

Theoretical and Computational Chemistry Studies on 1 3 Methylphenyl Piperidine

Quantum Chemical Topology (QCT) and Atoms-in-Molecules (AIM) Analysis:The literature search yielded no results for QCT or AIM analyses focused on the intermolecular interactions of 1-(3-Methylphenyl)piperidine.

Without these foundational research findings, constructing an article that is both thorough and scientifically accurate for each specified subsection is not feasible.

Force Field Development and Molecular Mechanics Studies

The empirical force field is a fundamental component of molecular mechanics (MM) and molecular dynamics (MD) simulations, providing the mathematical functions and parameters that describe the potential energy of a molecular system. For a specific molecule like this compound, the development of an accurate and robust force field is a prerequisite for reliable computational studies. This process involves the careful parameterization of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions.

Modern approaches to force field development for novel small molecules often employ a data-driven strategy, leveraging quantum mechanical (QM) calculations as target data. nih.govarxiv.org For this compound, this would involve:

Geometry Optimization: High-level QM calculations, such as Density Functional Theory (DFT), are used to determine the lowest energy conformation of the molecule. This provides equilibrium values for bond lengths and angles which are then used as the b₀ and θ₀ parameters in the force field.

Electrostatic Parameterization: The distribution of charge within the molecule is crucial for describing intermolecular interactions. Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). nih.gov

Dihedral Parameterization: The torsional parameters, which govern the rotation around bonds, are arguably the most critical for accurately reproducing the conformational landscape. For this compound, key dihedrals include the C-C-N-C bonds within the piperidine (B6355638) ring and the C-N bond connecting the ring to the 3-methylphenyl group. These parameters are obtained by performing QM scans, where the dihedral angle is systematically rotated and the energy is calculated at each step. The resulting QM potential energy profile is then used to fit the dihedral terms in the force field equation. frontiersin.org

Once a force field is developed and validated, molecular mechanics can be employed to investigate the conformational preferences of this compound. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain. acs.org The N-aryl substituent, in this case, the 3-methylphenyl group, can exist in either an axial or equatorial position. The relative energies of these conformers are determined by a balance of steric and electronic effects. nih.gov For N-phenylpiperidines, conjugation of the nitrogen lone pair with the aromatic π-system can increase the sp² hybridization of the nitrogen, influencing the conformational equilibrium. nih.govacs.org MM calculations can precisely quantify the free energy difference between these states, providing insight into the predominant shapes the molecule will adopt in different environments. nih.gov

Cheminformatics and Ligand-Based Design Principles Applied to the Piperidine Scaffold

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. researchgate.netresearchgate.net This prevalence makes the piperidine scaffold a prime subject for cheminformatics and ligand-based design studies. Cheminformatics tools are used to analyze large databases of piperidine-containing molecules to extract structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov

Ligand-based drug design relies on the knowledge of molecules that are known to interact with a specific biological target. When the 3D structure of the target is unknown, this approach becomes particularly valuable. For a compound like this compound, ligand-based methods would involve comparing its structural and physicochemical properties to a library of other N-arylpiperidine analogues with known activities. Key principles include:

Molecular Similarity Searching: This involves identifying molecules in a database that are similar to a query molecule (the "lead"), such as this compound. Similarity can be defined by 2D fingerprints (representing structural fragments) or 3D shape and electrostatic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For a set of N-arylpiperidines, descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) of the substituents on the phenyl ring would be calculated and correlated with their activity to build a predictive model.

These ligand-based principles allow medicinal chemists to prioritize which new analogues of this compound should be synthesized and tested, optimizing for potency and desired pharmacokinetic properties.

Pharmacophore modeling is a cornerstone of ligand-based drug design that distills the essential molecular features of a series of active compounds into a 3D spatial arrangement. dergipark.org.tr A pharmacophore model represents the key interaction points a ligand makes with its target receptor, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govmdpi.com

For N-arylpiperidine derivatives, a common pharmacophore model often includes features derived from the core scaffold. nih.gov A hypothetical pharmacophore model based on this compound would likely feature:

A Positive Ionizable (PI) Feature: The piperidine nitrogen is basic and will be protonated at physiological pH. This positive charge is often crucial for forming an ionic interaction or a key hydrogen bond with the biological target.

A Hydrophobic (H) or Aromatic (AR) Feature: The phenyl ring provides a large, flat hydrophobic surface that can engage in van der Waals or π-stacking interactions with the receptor.

An Additional Hydrophobic (H) Feature: The methyl group at the 3-position of the phenyl ring provides another hydrophobic contact point, which can contribute to binding affinity and selectivity by probing a specific hydrophobic pocket in the receptor.

The generation of a ligand-based pharmacophore model involves aligning a set of active molecules and identifying the common chemical features and their spatial relationships. This resulting hypothesis can then be used as a 3D query to screen large virtual databases for new, structurally diverse molecules that fit the model and are therefore likely to possess the desired biological activity. rsc.org

Quantum mechanics (QM) calculations are powerful tools for predicting the chemical reactivity and selectivity of molecules, providing insights that are inaccessible to classical molecular mechanics. researchgate.net These methods can be applied to this compound to understand its stability, metabolic fate, and behavior in chemical reactions.

Predicting Reactivity: The reactivity of a molecule can be assessed by calculating various descriptors derived from Conceptual Density Functional Theory (CDFT), such as electrophilicity and nucleophilicity indices. nih.gov These descriptors help to understand how this compound might behave in polar organic reactions.

A major application of reactivity prediction is in forecasting drug metabolism. mdpi.comnih.govbiorxiv.org The most likely sites of metabolism (SOMs) on a drug candidate can be predicted by calculating the activation energies for reactions catalyzed by metabolic enzymes, such as Cytochrome P450s. For this compound, potential metabolic reactions include:

N-dealkylation: Removal of the methylphenyl group.

Aromatic hydroxylation: Oxidation at various positions on the phenyl ring.

Piperidine ring oxidation: Oxidation at carbons alpha to the nitrogen.

QM calculations can determine the energy barriers for hydrogen abstraction or electron transfer at each potential site, with the lowest energy barrier indicating the most probable SOM.

Predicting Selectivity: QM methods are also instrumental in predicting the selectivity of chemical reactions. For instance, if this compound were to undergo an electrophilic aromatic substitution, QM calculations could predict the regioselectivity (i.e., whether the substitution occurs at the ortho, meta, or para position relative to the piperidine substituent) by modeling the transition state energies for each pathway. acs.orgresearchgate.netacs.org Similarly, for reactions involving the piperidine ring, QM can be used to predict stereoselectivity by calculating the energies of diastereomeric transition states. This predictive power is invaluable for designing efficient and selective synthetic routes to novel derivatives.

Table of Computational Methods

| Method | Application | Information Obtained |

|---|---|---|

| Molecular Mechanics (MM) | Conformational Analysis | Low-energy conformations, steric strain, relative free energies of conformers |

| Quantum Mechanics (QM) / DFT | Force Field Parameterization & Reactivity Prediction | Optimized geometries, electrostatic potentials, reaction energy barriers, transition states |

| Cheminformatics | Virtual Screening & SAR Analysis | Structure-activity relationships, molecular similarity, property prediction |

| Pharmacophore Modeling | Ligand-Based Design & Virtual Screening | 3D arrangement of essential features for biological activity |

| QSAR | Predictive Modeling | Correlation of chemical structure with biological activity |

Derivatives and Analogues of 1 3 Methylphenyl Piperidine: Synthesis and Academic Investigation

Synthetic Routes to Substituted 1-(3-Methylphenyl)piperidine Analogues

The synthesis of analogues of this compound involves a wide array of chemical reactions aimed at modifying both the piperidine (B6355638) and the phenyl rings. These routes are designed to introduce diverse functional groups, alter steric and electronic properties, and build complex molecular architectures.

Common synthetic strategies include:

Nucleophilic Substitution: A foundational method where the piperidine nitrogen acts as a nucleophile. For instance, in the synthesis of piperidine-substituted thiophene[3,2-d]pyrimidines, a key intermediate is formed via a nucleophilic reaction between a dichlorothieno[3,2-d]pyrimidine and a protected 4-aminopiperidine. nih.gov

Conjugate Addition: This reaction is employed to add substituents to the piperidine ring. The synthesis of certain σ1 receptor ligands involves the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, establishing a key carbon-carbon bond on the heterocyclic ring. nih.gov

Reductive Amination: A versatile method for N-alkylation or for constructing the piperidine ring itself. In the synthesis of aminoethyl-substituted piperidines, aldehydes are reacted with various primary and secondary amines in the presence of a reducing agent like NaBH(OAc)3 to form the final amine products. nih.gov Another approach involves the iron-catalyzed reductive amination for the preparation of azacycles like piperidines. mdpi.com

Wittig Reaction: This reaction is used to introduce carbon-carbon double bonds, which can be subsequently modified. For example, a C2 chain was introduced onto a piperidine scaffold by converting a ketone to an alkene using the Wittig reaction, which was a key step in creating σ1 receptor ligands. nih.gov

Palladium-Catalyzed Reactions: Modern cross-coupling reactions are instrumental in creating complex analogues. A general procedure for preparing 2- and 2,6-substituted piperidines has been developed using a Pd(II)-catalyzed 1,3-chirality transfer reaction. ajchem-a.com

Multi-component Reactions: These efficient reactions allow for the construction of complex molecules in a single step. A catalyst-free, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water has been developed for the synthesis of functionalized piperidine derivatives. ajchem-a.com

A representative multi-step synthesis is the creation of piperidine-substituted thiophene[3,2-d]pyrimidine-based compounds. The process begins with the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) with a substituted phenol, followed by nucleophilic substitution with tert-butyl 4-aminopiperidine-1-carboxylate. After deprotection, the piperidine nitrogen is further functionalized, and subsequent reactions like the Michaelis–Arbuzov reaction are used to install the final desired moieties. nih.gov

| Synthetic Method | Description | Key Reagents/Catalysts | Application Example |

| Nucleophilic Substitution | The piperidine nitrogen attacks an electrophilic center to form a new bond. | K₂CO₃, DMF | Synthesis of piperidine-substituted thiophenes nih.gov |

| Conjugate Addition | A nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. | Phenylboronic Acid | Formation of 4-phenylpiperidine (B165713) scaffolds nih.gov |

| Reductive Amination | An amine reacts with a carbonyl group to form an imine, which is then reduced. | NaBH(OAc)₃, Dess-Martin-Periodinane | Introduction of aminoethyl side chains nih.gov |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide to create an alkene. | (Methoxymethyl)triphenylphosphonium chloride | Homologation of ketones on the piperidine ring nih.gov |

| Pd-Catalyzed Reaction | Palladium catalysts enable C-C and C-N bond formation. | Pd(II) complexes | Synthesis of 2,6-substituted piperidines ajchem-a.com |

| Multi-component Reaction | Three or more reactants combine in a one-pot reaction to form a single product. | Water (as catalyst/solvent) | Catalyst-free synthesis of chromen-2-one derivatives ajchem-a.com |

Structure-Reactivity Relationship Studies within this compound Derivatives

Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence the chemical reactivity and biological activity of this compound derivatives. These studies guide the design of new analogues with enhanced potency, selectivity, or other desired properties.

Key findings from SAR studies on related piperidine analogues include:

Substitution on the Phenyl Ring: In a series of 3-phenoxypropyl piperidine analogues developed as ORL1 receptor agonists, modifications to the phenoxy region were explored. The introduction of various substituents helped to identify potent and selective compounds, demonstrating that the electronic and steric nature of the phenyl ring substituents are critical for receptor interaction. nih.gov

Piperidine Ring Conformation: The conformational flexibility of the piperidine ring plays a significant role in receptor binding. The synthesis of rigid, bridged piperidine analogues, such as quinuclidine (B89598) and 2-azanorbornane derivatives, was used to probe the optimal conformation for binding to the P2Y14 receptor. nih.gov An (S,S,S) 2-azanorbornane derivative showed a 3-fold higher affinity than its corresponding enantiomer, indicating that a constrained boat-like conformation is preferred by the receptor. nih.gov

N-Substituent Modification: The group attached to the piperidine nitrogen is a common point of modification. In the development of H1-antagonists, replacing a polycyclic imide group with a xanthinyl moiety on a piperazinyl scaffold (closely related to piperidine) led to potent antihistamine activity without undesirable antidopaminergic effects. This highlights the impact of the N-substituent on both primary activity and off-target effects. nih.gov

Stereochemistry: As detailed in the following section, the stereochemical configuration of substituents on the piperidine ring has a profound impact on biological activity. For derivatives of 3-methyl-4-piperidyl-N-phenylpropanamide, specific stereoisomers exhibit analgesic potencies thousands of times greater than morphine, while their enantiomers are significantly less active. nih.gov This dramatic difference underscores the importance of a precise three-dimensional arrangement for optimal receptor interaction.

| Structural Modification | Target/Activity | Key Finding | Reference |

| Phenyl Ring Substitution | ORL1 Receptor Agonism | Substituents on the phenoxypropyl region are critical for potency and selectivity. | nih.gov |

| Bridged Piperidine Ring | P2Y14R Antagonism | A rigid, boat-like conformation enhances receptor binding affinity. | nih.gov |

| N-Substituent Variation | H1-Antagonism | Replacing an imide with a xanthinyl moiety yielded potent antagonists with an improved safety profile. | nih.gov |

| Stereoisomer Configuration | Opioid μ Receptor Agony | The absolute configuration at the 3- and 4-positions of the piperidine ring dramatically alters analgesic potency. | nih.gov |

Exploration of Stereoisomers and Chiral Derivatives

The presence of chiral centers in substituted this compound analogues leads to the existence of stereoisomers, which can exhibit vastly different pharmacological profiles. The synthesis and evaluation of stereochemically pure derivatives are therefore essential for developing selective and effective agents.

A seminal example is the investigation of the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent analgesic agent. This molecule has three chiral centers, resulting in eight possible stereoisomers. nih.gov

Synthesis: The eight optically active isomers were synthesized by reacting the four optically active isomers of 3-methyl-N-phenyl-4-piperidinamine with either (R)- or (S)-styrene oxide. nih.gov This diastereoselective approach allowed for the isolation and characterization of each individual isomer.

Stereochemistry and Activity: The absolute configurations of the isomers were determined, revealing extreme differences in their biological activity. The (3R,4S,2'R) and (3R,4S,2'S) isomers were found to be the most potent, with analgesic activities 2,990 and 13,100 times that of morphine, respectively. In stark contrast, their corresponding enantiomers were the least potent of the eight isomers. nih.gov

Receptor Binding: This difference in potency was directly correlated with their affinity for the opioid μ receptor. The most potent isomers showed the highest receptor affinity and selectivity. This research strongly suggests that the 3R,4S configuration at the piperidine ring is crucial for high analgesic potency and μ receptor affinity. nih.gov

The introduction of chirality can also be achieved using chiral auxiliaries or templates. For example, chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones have been used as intermediates to produce stereochemically enriched analogues of biologically active molecules. acs.org The study of methylphenidate analogues further reinforces the principle that different stereoisomers (e.g., threo vs. erythro) possess distinct pharmacokinetic and receptor binding profiles. wikipedia.org

| Compound Isomer | Configuration | Relative Analgesic Potency (vs. Morphine) | Key Feature |

| Isomer 1a | (3R,4S,2'R) | 2,990x | High potency and μ receptor affinity nih.gov |

| Isomer 1b | (3R,4S,2'S) | 13,100x | Highest potency and μ receptor affinity nih.gov |

| Antipode 1d (of 1a) | (3S,4R,2'S) | Low | Significantly less potent than 1a nih.gov |

| Antipode 1c (of 1b) | (3S,4R,2'R) | Low | Significantly less potent than 1b nih.gov |

Comparison of Synthetic Efficiencies and Methodological Advancements for Analogues

The development of efficient and advanced synthetic methods is critical for the practical production of this compound analogues. Modern organic chemistry has moved towards greener, more atom-economical, and step-efficient processes compared to traditional multi-step syntheses.

Classical vs. Modern Approaches:

Modern Methodologies: Focus on improving efficiency and sustainability. Key advancements include:

Catalysis: Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a direct route to substituted piperidines by functionalizing a double bond and forming the N-heterocycle simultaneously. mdpi.com Rhodium catalysts have proven effective for synthesizing 3-substituted piperidines under mild conditions. mdpi.com

Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can produce polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com This approach allows for the rapid construction of complex ring systems.

Green Chemistry: An environmentally benign, catalyst-free, three-component reaction for synthesizing piperidine derivatives has been developed using water as the solvent and catalyst. This method proceeds under reflux conditions and avoids the need for hazardous catalysts or solvents. ajchem-a.com

Efficiency Comparison: The efficiency of a synthetic route is judged by several factors, including chemical yield, reaction time, cost of reagents, ease of purification, and environmental impact. For example, a one-pot, multi-component reaction is inherently more efficient than a six-step linear synthesis if it produces the same target molecule. Similarly, a catalytic method that operates at room temperature is more efficient and sustainable than a reaction requiring high temperatures and stoichiometric amounts of toxic reagents. The development of methods like the Pd(II)-catalyzed 1,3-chirality transition offers a more direct and controlled way to produce specific substituted piperidines compared to less selective classical approaches. ajchem-a.com

| Methodological Approach | Key Features | Advantages | Disadvantages |

| Traditional Multi-Step Synthesis | Linear sequence, protection/deprotection steps. | Well-established, predictable. | Low overall yield, high waste, time-consuming. |

| Gold(I)-Catalyzed Cyclization | Oxidative amination of alkenes. mdpi.com | High atom economy, mild conditions. | Requires expensive metal catalyst. |

| Radical-Mediated Cyclization | Formation of C-N bond via radical intermediates. mdpi.com | Access to complex structures, good for C-H functionalization. | Can have selectivity issues, use of radical initiators. |

| Multi-component Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. ajchem-a.com | High step-economy, rapid, often environmentally friendly. | Substrate scope can be limited. |

Advanced Applications and Future Research Directions in 1 3 Methylphenyl Piperidine Chemistry

Role as a Synthetic Intermediate in Complex Organic Synthesis

The piperidine (B6355638) ring, particularly when substituted, is a ubiquitous scaffold in pharmaceuticals and biologically active natural products. mdpi.comnih.gov 1-(3-Methylphenyl)piperidine serves as a crucial synthetic intermediate, providing a versatile platform for the construction of more intricate molecular architectures. The strategic placement of the 3-methylphenyl group on the piperidine nitrogen influences the molecule's steric and electronic properties, which can be leveraged in multi-step syntheses.

The synthesis of piperidine derivatives often involves methods like catalytic hydrogenation of pyridine (B92270) precursors or various cyclization strategies. mdpi.comdtic.mil The this compound structure can be assembled through nucleophilic substitution reactions between 3-methylaniline and a suitable piperidine precursor or via reductive amination of a corresponding carbonyl compound. Once formed, this tertiary amine can direct further functionalization of the piperidine ring.

Researchers utilize this scaffold in building blocks for drug discovery. For instance, the 4-phenylpiperidine (B165713) core, a close structural relative, is integral to numerous therapeutic agents. The 3-methylphenyl variant offers a different substitution pattern that can fine-tune the pharmacological activity of the final complex molecule. Its role as an intermediate is critical in generating libraries of compounds for structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity for biological targets. The development of diastereoselective and enantioselective methods to functionalize the piperidine ring is a key area of research, enabling the synthesis of complex chiral molecules. nih.gov

Table 1: Key Synthetic Methodologies for Piperidine Ring Formation

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted pyridines using metal catalysts (e.g., Rhodium, Ruthenium, Platinum). | Allows for stereoselective synthesis of cis-substituted piperidines. | mdpi.comwhiterose.ac.uk |

| Intramolecular Cyclization | Ring closure of linear precursors containing an amine and an electrophilic center. | High versatility; can be catalyzed by metals or proceed via radical mechanisms. | mdpi.comnih.gov |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine and a diene to form a tetrahydropyridine, which is then reduced. | Convergent approach to highly functionalized piperidines. | mdpi.com |

Applications in Catalysis (e.g., as Ligands or Organocatalysts)

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a suitable Lewis base. This characteristic allows it to function as a ligand in transition metal catalysis or as an organocatalyst. Piperidine and its derivatives are known to catalyze a variety of organic transformations, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions.

As a ligand, the this compound moiety can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. The steric bulk and electronic nature of the 3-methylphenyl group can be tuned to optimize catalytic performance. For example, piperidine-containing ligands have been employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net

In the realm of organocatalysis, tertiary amines like this compound can activate substrates through the formation of charged intermediates. This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. The development of chiral piperidine-based catalysts has been particularly impactful, enabling highly enantioselective reactions. nih.gov Hybrid bio-organocatalytic systems, where an enzyme generates an intermediate that is then acted upon by a piperidine-based catalyst, represent a cutting-edge area of research. nih.gov

Exploration in Materials Science (e.g., Non-Linear Optical Properties)

Organic molecules with specific electronic properties are increasingly being investigated for applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials are crucial for technologies like optical data storage, signal processing, and frequency conversion. nih.gov The key requirement for a molecule to exhibit NLO properties is a significant change in dipole moment upon electronic excitation, which is often found in molecules with electron donor and acceptor groups connected by a π-conjugated system.

Derivatives of piperidine have shown promise as NLO materials. researchgate.net The this compound structure contains an electron-donating piperidine nitrogen atom and an aromatic phenyl ring. By further functionalizing the phenyl ring with strong electron-withdrawing groups (such as a nitro group), a potent "push-pull" system can be created. This intramolecular charge transfer character is a fundamental prerequisite for second- and third-order NLO activity.

Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new organic compounds, calculating parameters like polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net Research on related piperidine compounds has demonstrated significant second harmonic generation (SHG) efficiency, indicating their potential for NLO applications. researchgate.net The exploration of this compound derivatives in this context is an active area of research, focusing on synthesizing and characterizing new materials with enhanced NLO responses.

Table 2: Key Parameters in NLO Materials Research

| Parameter | Symbol | Description | Importance |

|---|---|---|---|

| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical response. |

| First Hyperpolarizability | β | A measure of the second-order (non-linear) response of a molecule to an external electric field. | Determines the second harmonic generation (SHG) efficiency. |

| Second Hyperpolarizability | γ | A measure of the third-order non-linear response. | Relevant for applications like third harmonic generation and optical switching. |

Development of Novel Reaction Methodologies Utilizing the Piperidine Motif

The inherent reactivity and structural importance of the piperidine motif have spurred the development of new synthetic methods. Modern organic synthesis seeks to build molecular complexity in a step- and atom-economical fashion. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly powerful in this regard. nih.gov

Methodologies are being developed that use the piperidine scaffold as a template or directing group to control reactivity at other parts of a molecule. For example, a cascade aza-Cope/aza-Prins cyclization can lead to complex piperidine derivatives. researchgate.net Similarly, radical-mediated cyclizations offer a powerful route to construct the piperidine ring, often with high levels of stereocontrol. nih.gov

The development of modular strategies, where different fragments can be easily combined, is also a key focus. An annulation protocol that joins 1,3-azadienes with anhydrides has been shown to produce highly functionalized 2-oxopiperidines with multiple contiguous stereocenters. nih.gov Such methods are crucial for rapidly generating diverse libraries of piperidine-containing compounds for screening in various applications. The this compound structure can be incorporated into these novel methodologies, serving as a starting point for the synthesis of new chemical entities with unique properties.

Future Perspectives and Research Gaps in this compound Research

The future of this compound chemistry is bright, with numerous avenues for further exploration. A significant research gap exists in the comprehensive characterization of its derivatives. While the parent compound is known, the synthesis and evaluation of a broad and diverse library of its analogs remain largely unexplored.

Key areas for future research include:

Asymmetric Catalysis: While the use of piperidines as organocatalysts is established, the development of new chiral catalysts based on the this compound scaffold for novel asymmetric transformations is a promising area. This involves synthesizing enantiopure derivatives and testing their efficacy in reactions that are currently challenging.

Advanced Materials: A systematic investigation into the NLO properties of a series of this compound derivatives, featuring various electron-withdrawing and π-conjugating systems, is needed. This would involve a synergistic approach combining computational prediction with targeted synthesis and experimental validation.

Complex Synthesis: The application of this compound as a key intermediate in the total synthesis of complex, biologically active natural products containing the piperidine motif has not been fully realized. Such projects would showcase its utility and could lead to the discovery of more efficient synthetic routes.

Computational Modeling: The use of computational tools to predict the properties and reactivity of new this compound analogs is an area ripe for expansion. Molecular dynamics simulations and docking studies could help in designing molecules with specific catalytic or material properties, thereby guiding synthetic efforts.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)piperidine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves Grignard reagent reactions with carbonitrile precursors. For example, 1-[this compound was synthesized using substituted Grignard reagents under controlled anhydrous conditions (e.g., THF solvent, 0–5°C) to minimize side reactions . Key steps include:

- Alkylation : Reacting 3-methylphenylmagnesium bromide with a piperidine-carbonitrile intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Yield optimization requires precise stoichiometry (1:1.2 molar ratio of Grignard reagent to carbonitrile) and inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

Standard characterization protocols include:

- NMR : - and -NMR to confirm substituent positions on the piperidine and aromatic rings. For example, the 3-methylphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm and a methyl singlet at δ 2.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Note that derivatives like 1-[2-(3-methylphenyl)ethyl]-4-(N-propanilido)piperidine exhibit variable spectral match factors (S_hMF = -33, S_sMF = -40), which must be cross-validated with synthetic standards .

Q. What safety protocols are critical when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Stable at -20°C for ≥5 years in sealed, light-resistant containers .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound analogs?

Enantioselective synthesis (e.g., using chiral auxiliaries or catalysts) is critical for studying stereochemical effects. For example:

- (R)- vs. (S)-isomers : In dopamine receptor binding assays, (R)-configured piperidine derivatives showed 3-fold higher affinity for D2 receptors compared to (S)-isomers due to better spatial alignment with the receptor’s hydrophobic pocket .

- Methodology : Chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents to resolve enantiomers .

Q. How can researchers resolve contradictions in mass spectral data for this compound derivatives?

Discrepancies in spectral libraries (e.g., S_hMF/S_sMF values) may arise from ionization efficiency or instrument calibration. Mitigation strategies include:

- Reference Standards : Synthesize and analyze pure compounds alongside unknowns.

- Collision Energy Optimization : Adjust MS/MS parameters (e.g., 20–35 eV for ESI+) to enhance fragmentation reproducibility.

- Cross-Platform Validation : Compare data across multiple instruments (e.g., Q-TOF vs. Orbitrap) .

Table 1 : Example Spectral Match Factors for Piperidine Analogs

| Compound Name | S_hMF | S_sMF |

|---|---|---|

| 1-[2-(3-methylphenyl)ethyl]-4-(N-propanilido)piperidine | -33 | -40 |

| Butyrylfentanyl | -42 | -85 |

| β-methylfentanyl | -14 | -10 |

Q. What methodologies are used to evaluate this compound’s neuropharmacological effects?

- In Vivo Models : PTZ-induced kindling in mice (e.g., 40 mg/kg dose) to assess anticonvulsant activity. Compare latency to seizure onset against controls like valproic acid .

- Receptor Binding Assays : Radioligand competition assays (e.g., -spiperone for D2 receptors) to quantify IC50 values.

- Behavioral Studies : Open-field tests to measure locomotor activity changes, indicating CNS modulation .

Q. How can computational chemistry guide the design of this compound-based therapeutics?

- Docking Simulations : Use AutoDock Vina to predict binding poses in NMDA or σ1 receptors. For example, the 3-methyl group enhances hydrophobic interactions in NMDA’s phencyclidine-binding site .

- QSAR Models : Corate electronic parameters (e.g., LogP, polar surface area) with bioavailability. Derivatives with LogP < 3 show improved BBB penetration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.